molecular formula C6H14ClN B6180928 (1S)-1-(1-methylcyclopropyl)ethan-1-amine hydrochloride CAS No. 2252277-59-9

(1S)-1-(1-methylcyclopropyl)ethan-1-amine hydrochloride

Cat. No.: B6180928
CAS No.: 2252277-59-9
M. Wt: 135.6
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Description

(1S)-1-(1-methylcyclopropyl)ethan-1-amine hydrochloride is a chemical compound with the molecular formula C6H13N·HCl It is a chiral amine, meaning it has a specific three-dimensional arrangement that makes it non-superimposable on its mirror image

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-1-(1-methylcyclopropyl)ethan-1-amine hydrochloride typically involves the following steps:

    Formation of the cyclopropyl ring: This can be achieved through cyclopropanation reactions, where an alkene reacts with a carbene or a carbenoid reagent.

    Introduction of the amine group: This step often involves reductive amination, where a carbonyl compound (such as an aldehyde or ketone) reacts with an amine in the presence of a reducing agent.

    Resolution of the chiral center: This can be done using chiral catalysts or by separating the enantiomers through chiral chromatography.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale cyclopropanation and reductive amination processes. These methods are optimized for high yield and purity, often using continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

(1S)-1-(1-methylcyclopropyl)ethan-1-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form imines or nitriles.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The hydrochloride salt can undergo nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like sodium azide (NaN3) or potassium cyanide (KCN) can be used in substitution reactions.

Major Products Formed

    Oxidation: Imines or nitriles.

    Reduction: Secondary or tertiary amines.

    Substitution: Various substituted amines depending on the nucleophile used.

Scientific Research Applications

(1S)-1-(1-methylcyclopropyl)ethan-1-amine hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in studies of enzyme interactions and metabolic pathways.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1S)-1-(1-methylcyclopropyl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to fit into specific binding sites, influencing biological pathways and processes. For example, it may act as an inhibitor or activator of certain enzymes, affecting metabolic reactions.

Comparison with Similar Compounds

Similar Compounds

    (1R)-1-(1-methylcyclopropyl)ethan-1-amine hydrochloride: The enantiomer of the compound, with similar chemical properties but different biological activity.

    Cyclopropylamine: A simpler compound with a cyclopropyl group and an amine group, lacking the chiral center.

    (1S)-1-(1-methylcyclopropyl)ethan-1-amine: The free base form of the compound, without the hydrochloride salt.

Uniqueness

(1S)-1-(1-methylcyclopropyl)ethan-1-amine hydrochloride is unique due to its chiral center and the presence of both a cyclopropyl group and an amine group. This combination of features makes it a valuable compound for studying stereochemistry and for developing chiral drugs.

Properties

CAS No.

2252277-59-9

Molecular Formula

C6H14ClN

Molecular Weight

135.6

Purity

95

Origin of Product

United States

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